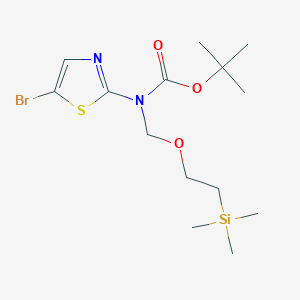

N-Boc-N-sem-2-amino-5-bromothiazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. slideshare.net Among these, thiazoles, which are five-membered rings containing both sulfur and nitrogen, represent a "privileged scaffold". acs.org This means they are frequently found in biologically active compounds, including numerous FDA-approved drugs. acs.orgresearchgate.net The thiazole (B1198619) ring's aromatic nature and the presence of heteroatoms provide multiple sites for chemical reactions, making it a versatile template for designing new molecules with diverse properties. researchgate.net N-Boc-N-sem-2-amino-5-bromothiazole is a prime example of a highly functionalized thiazole, placing it squarely within the mainstream of contemporary heterocyclic chemistry research. researchgate.netnumberanalytics.com

Historical Development and Significance of Thiazole Derivatives in Organic Synthesis

The chemistry of thiazoles has a rich history, with foundational work dating back to the late 19th century. ijarsct.co.in Since then, the development of synthetic methods for creating and modifying the thiazole ring has been a continuous area of investigation. globalresearchonline.net Thiazole derivatives have proven to be indispensable in a wide array of applications, from their role in the structure of vitamin B1 (thiamine) to their use in the synthesis of pharmaceuticals with antibacterial, antiviral, and anticancer properties. globalresearchonline.netnih.govontosight.ai The ability to introduce various substituents onto the thiazole core allows for the fine-tuning of a molecule's biological activity and physical properties, a central theme in drug discovery and development. globalresearchonline.netontosight.ai

Strategic Role of Protecting Group Chemistry (N-Boc) in Advanced Organic Synthesis

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This is the role of a "protecting group." The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. wikipedia.orgjk-sci.com Introduced in the 1960s, the Boc group has become a cornerstone of peptide synthesis and is extensively used in the creation of natural products and pharmaceuticals. numberanalytics.com Its popularity stems from its ease of introduction, stability under a variety of reaction conditions, and, crucially, its straightforward removal under mild acidic conditions. numberanalytics.comtotal-synthesis.com This allows for "orthogonal" protection strategies, where different protecting groups can be removed selectively without affecting others in the same molecule. numberanalytics.com The "N-Boc" designation in this compound signifies the presence of this critical protecting group on the amino functionality.

Overview of the Research Landscape for Halogenated and Functionalized Thiazole Scaffolds

The introduction of halogen atoms, such as bromine, onto a thiazole ring significantly enhances its synthetic utility. nih.gov A bromine atom can serve as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.netwikipedia.org These methods allow for the precise and efficient construction of more complex molecules from simpler, halogenated precursors. researchgate.net The research landscape for halogenated thiazoles is therefore vibrant, with a strong focus on developing new synthetic methodologies and accessing novel molecular architectures. nih.govbenthamscience.com The presence of both a bromine atom and protected amino groups in this compound makes it a highly valuable and versatile building block in this research area. nih.gov

Research Objectives and Scope for this compound

The primary research objective for a compound like this compound is its utilization as a versatile intermediate in the synthesis of more complex, and potentially bioactive, molecules. The strategic placement of the Boc and SEM protecting groups, along with the reactive bromine atom, allows for a stepwise and controlled elaboration of the molecular structure.

The scope of research involving this compound would typically encompass:

Sequential Deprotection and Functionalization: Investigating the selective removal of the Boc or SEM group to allow for further reactions at the nitrogen atom.

Cross-Coupling Reactions: Utilizing the bromo-substituent as a key reactive site for palladium-catalyzed reactions to introduce new carbon-based or heteroatom-based substituents.

Synthesis of Novel Thiazole-Containing Libraries: Employing the compound as a starting material to generate a diverse collection of new thiazole derivatives for biological screening.

The overarching goal is to leverage the unique combination of functional groups in this compound to access novel chemical space and discover new molecules with potential applications in medicine and materials science.

Interactive Data Table: Compound Properties

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C13H22BrN3O3SSi |

| Molecular Weight | 424.38 g/mol |

| Appearance | Solid |

| Key Functional Groups | Thiazole, Amine (protected), Bromo |

| Protecting Groups | Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl) |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-(2-trimethylsilylethoxymethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BrN2O3SSi/c1-14(2,3)20-13(18)17(12-16-9-11(15)21-12)10-19-7-8-22(4,5)6/h9H,7-8,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNBOWYMQDLFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)C1=NC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BrN2O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc N Sem 2 Amino 5 Bromothiazole

Retrosynthetic Analysis of N-Boc-2-amino-5-bromothiazole

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the final product—the target molecule—and works backward to simpler, commercially available starting materials. amazonaws.com For N-Boc-2-amino-5-bromothiazole, the analysis involves key disconnections based on the structure's functional groups.

The primary disconnection is the removal of the tert-butoxycarbonyl (Boc) protecting group from the 2-amino functionality. This is a standard functional group interconversion (FGI) that leads back to the core structure, 2-amino-5-bromothiazole. This step is based on the well-established chemistry of carbamate (B1207046) cleavage. organic-chemistry.org

The second stage of the analysis focuses on the 2-amino-5-bromothiazole core. Two main retrosynthetic pathways are considered for its construction:

C-Br Bond Disconnection: A disconnection of the carbon-bromine bond at the 5-position through an FGI suggests that 2-amino-5-bromothiazole can be synthesized from the parent heterocycle, 2-aminothiazole (B372263), via an electrophilic bromination reaction. lookchem.com

Thiazole (B1198619) Ring Disconnection: A more fundamental disconnection breaks the thiazole ring itself. Following the logic of the Hantzsch thiazole synthesis, the ring can be disconnected into a thiourea (B124793) component and an α-halocarbonyl synthon. researchgate.netijcce.ac.ir This approach builds the heterocyclic core from acyclic precursors.

These retrosynthetic pathways form the strategic foundation for the synthetic methodologies discussed in the following sections.

Approaches to the Construction of the 2-Amino-5-bromothiazole Core

Direct Bromination Strategies at the 5-Position of the Thiazole Ring

The direct bromination of 2-aminothiazole is a common and efficient method for producing 2-amino-5-bromothiazole. The electron-donating amino group at the 2-position activates the thiazole ring, directing electrophilic substitution preferentially to the 5-position. Halogenation of 2-aminothiazoles is known to proceed via an addition-elimination mechanism. jocpr.com

Various brominating agents and conditions have been optimized for this transformation. The choice of reagent can influence yield and purity. N-Bromosuccinimide (NBS) is often used as a mild and selective source of electrophilic bromine. lookchem.com Alternatively, elemental bromine in a suitable solvent like acetic acid is also effective. chemicalbook.com The reaction is typically performed at controlled temperatures to minimize side reactions. A patent from 1948 describes a method of heating 2-aminothiazole with hydrobromic acid and then adding bromine. google.com

Table 1: Selected Conditions for Direct Bromination of 2-Aminothiazole

| Brominating Agent | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | 0 - 30 °C | 75% | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Not specified | Not specified | 56-57% | lookchem.com |

This table is interactive. Click on the headers to sort the data.

It is noted that the resulting product, 2-amino-5-bromothiazole, can have limited stability, with decomposition observed within 24 hours even under cold storage. lookchem.com

Cyclization Reactions for the Formation of the Thiazole Heterocycle

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring from basic building blocks. researchgate.net This reaction involves the cyclization of an α-haloketone with a thiourea derivative. ijcce.ac.irorganic-chemistry.org This approach allows for the introduction of various substituents onto the thiazole core by choosing appropriately substituted starting materials.

To synthesize 2-aminothiazole derivatives, thiourea is typically used as the thioamide component. The reaction pathway involves an initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. rsc.org Microwave irradiation has been shown to accelerate these reactions, providing the desired products in minutes with high yields. organic-chemistry.org

For the specific synthesis of 5-bromo-substituted aminothiazoles, a brominated α-haloketone would be required. The synthesis of 2-aminothiazole analogues from Nα-protected bromomethyl ketones derived from amino acids has been reported, showcasing the utility of this method for creating structurally complex thiazoles. ijcce.ac.ir

Chemoselective Installation and Cleavage of the N-Boc Protecting Group on the 2-Amino Functionality

The use of protecting groups is fundamental in multi-step organic synthesis to mask reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most common choices for protecting amines due to its stability under a wide range of conditions and its relatively straightforward removal. organic-chemistry.org

Optimization of N-Boc Protection Conditions

The protection of the 2-amino group of 2-amino-5-bromothiazole is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov The optimization of this reaction involves the careful selection of a base and solvent to ensure high yield and chemoselectivity.

The reaction is generally performed under basic conditions. nih.gov Various methods have been developed for the N-tert-butyloxycarbonylation of amines, including catalyst-free conditions in water, which can provide excellent chemoselectivity. nih.gov For heterocyclic amines, standard conditions often involve a base like 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent. The goal is to achieve efficient acylation of the exocyclic amino group without promoting unwanted side reactions.

Table 2: General Conditions for N-Boc Protection of Amines

| Reagent | Catalyst/Base | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| (Boc)₂O | DMAP / Inorganic Bases | Dichloromethane (B109758) / THF | Standard, widely used method. | semanticscholar.org |

| (Boc)₂O | None | Water / Acetone | Eco-friendly, catalyst-free, good for diverse amines. | nih.gov |

| (Boc)₂O | Iodine (catalytic) | Solvent-free | Mild, ambient temperature conditions. | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

The product, tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate, is the direct precursor for further synthetic modifications where a protected amino group is required. sigmaaldrich.com

Selective N-Boc Deprotection Strategies

The removal of the N-Boc group is most commonly accomplished under acidic conditions, which exploit the lability of the tert-butyl carbamate. nih.gov The choice of acid and reaction conditions is critical to ensure the selective cleavage of the Boc group without affecting other acid-sensitive functionalities that may be present in the molecule.

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection. semanticscholar.org Other common reagents include hydrochloric acid (HCl) in organic solvents such as dioxane or ethyl acetate. nih.gov

However, for substrates containing other acid-labile groups, milder or alternative methods are required. A variety of selective deprotection protocols have been developed. These include using catalytic amounts of a Lewis acid like iron(III) chloride, which can selectively cleave an N-Boc group in the presence of an N-Cbz group. csic.es Other reported methods utilize reagents like cerium(III) chloride with sodium iodide, aqueous phosphoric acid, or even thermolysis under neutral conditions. nih.govorganic-chemistry.org The development of catalyst-free deprotection in water represents a green chemistry approach to this transformation. semanticscholar.org

Table 3: Selected Reagents for Selective N-Boc Deprotection

| Reagent System | Solvent | Key Advantage(s) | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective. | semanticscholar.org |

| HCl | Dioxane or Ethyl Acetate | Common, readily available. | nih.govreddit.com |

| Iron(III) Chloride (catalytic) | Acetonitrile | Sustainable, selective over N-Cbz. | csic.es |

| Oxalyl Chloride / Methanol | Methanol | Mild, room temperature conditions. | nih.gov |

| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Mild, avoids strong mineral acids. | nih.gov |

| Water | Water | Catalyst-free, environmentally benign. | semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Synthetic Routes to Incorporate the "N-sem" Moiety

The introduction of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group onto the nitrogen of the 2-aminothiazole ring is a critical step in the synthesis of the target compound. The SEM group is valued for its stability under a range of conditions where other protecting groups, like Boc, might be labile. researchgate.net It is generally stable to basic hydrolysis, certain oxidation and reduction conditions, and nucleophiles. nih.gov

A plausible synthetic pathway to N-Boc-N-sem-2-amino-5-bromothiazole would likely commence with the commercially available 2-aminothiazole. masterorganicchemistry.com Bromination of 2-aminothiazole is regioselectively achieved at the electron-rich C5 position using a suitable brominating agent such as bromine in acetic acid to yield 2-amino-5-bromothiazole. organic-chemistry.org

Following the formation of 2-amino-5-bromothiazole, the sequential introduction of the Boc and SEM protecting groups is necessary. The order of introduction can be critical and would be determined by the reaction conditions required for each step to ensure compatibility.

Route A: Boc protection followed by SEM protection

N-Boc Protection: The 2-amino-5-bromothiazole is first protected with the Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). organic-chemistry.orgmasterorganicchemistry.com This reaction yields N-Boc-2-amino-5-bromothiazole.

N-SEM Protection: The subsequent introduction of the SEM group would involve the deprotonation of the remaining N-H of the Boc-protected amine with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by quenching with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). highfine.com The use of a strong base is necessary as the acidity of the N-H proton is reduced upon Boc protection. The choice of solvent would be critical, with anhydrous aprotic solvents like THF or DMF being suitable.

Route B: SEM protection followed by Boc protection

N-SEM Protection: Alternatively, the 2-amino-5-bromothiazole could first be protected with the SEM group. This would likely involve reaction with SEM-Cl in the presence of a suitable base, such as sodium hydride or a non-nucleophilic base like diisopropylethylamine (DIPEA), in an anhydrous solvent. highfine.com

N-Boc Protection: The resulting N-SEM-2-amino-5-bromothiazole would then be subjected to Boc protection using Boc₂O and a base.

The orthogonality of the Boc and SEM groups is a key feature of this synthetic design. The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM), leaving the SEM group intact. masterorganicchemistry.comnih.gov Conversely, the SEM group can be cleaved under specific conditions, such as treatment with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or certain Lewis acids, which would typically not affect the Boc group. nih.gov This orthogonality is crucial for synthetic strategies that require differential deprotection of the nitrogen atom.

Table 1: Proposed Reaction Conditions for N-SEM Moiety Incorporation

| Step | Reagents and Conditions | Product |

|---|---|---|

| Route A-1: N-Boc Protection | 2-amino-5-bromothiazole, Boc₂O, TEA, DCM, rt | N-Boc-2-amino-5-bromothiazole |

| Route A-2: N-SEM Protection | N-Boc-2-amino-5-bromothiazole, NaH, SEM-Cl, THF, 0 °C to rt | This compound |

| Route B-1: N-SEM Protection | 2-amino-5-bromothiazole, SEM-Cl, DIPEA, DCM, rt | N-SEM-2-amino-5-bromothiazole |

| Route B-2: N-Boc Protection | N-SEM-2-amino-5-bromothiazole, Boc₂O, DMAP, DCM, rt | This compound |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org Applying these principles to the synthesis of this compound can enhance its sustainability.

Atom Economy: The classic Hantzsch thiazole synthesis, a common method for preparing the 2-aminothiazole core, involves the condensation of an α-haloketone and a thiourea derivative. researchgate.net While effective, this method can have a lower atom economy due to the formation of stoichiometric byproducts. Alternative, more atom-economical approaches could involve catalytic C-H activation and annulation strategies, although these are often more complex to develop.

Use of Greener Solvents: Traditional organic solvents like dichloromethane and DMF pose environmental and health risks. The substitution of these with greener alternatives is a key goal. For the protection steps, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored as replacements for DCM and THF. In some cases, solvent-free conditions, potentially utilizing mechanochemistry (ball-milling), could be investigated for the protection reactions. researchgate.net

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the protection steps, catalytic amounts of a base like DMAP are preferable to stoichiometric amounts. For the synthesis of the thiazole ring itself, catalytic methods are continually being developed.

Renewable Feedstocks: While the direct synthesis of this specific thiazole from renewable feedstocks is currently challenging, the broader field of biomass conversion is an active area of research that may one day provide sustainable starting materials for such heterocyclic compounds.

Table 2: Green Chemistry Considerations for the Synthesis

| Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Solvent | Dichloromethane, DMF, THF | 2-MeTHF, CPME, Water (if applicable), Solvent-free |

| Reagents | Stoichiometric base (e.g., TEA) | Catalytic base (e.g., DMAP), Reusable catalysts |

| Energy | Conventional heating/cooling | Ambient temperature reactions, Microwave synthesis |

| Waste | Halogenated waste, byproduct salts | Minimization of byproducts, recyclable catalysts |

Stereochemical Control and Regioselectivity in the Synthesis of this compound

The synthesis of this compound itself does not involve the creation of any stereocenters, as the molecule is achiral. However, the principles of stereochemical and regiochemical control are paramount in the synthesis of substituted thiazoles in general and are relevant to the formation of the core structure and potential future modifications.

Regioselectivity:

The key regioselective step in the synthesis of the core structure is the bromination of 2-aminothiazole. The 2-amino group is a powerful activating group, directing electrophilic substitution to the C5 position of the thiazole ring. This high degree of regioselectivity is due to the stabilization of the cationic intermediate by the lone pair of electrons on the amino group. This ensures the specific formation of the 5-bromo isomer over other potential isomers (e.g., 4-bromo).

The regioselectivity of the initial thiazole ring formation is also a critical consideration. The Hantzsch thiazole synthesis, reacting an α-haloketone with a thiourea, reliably produces a 2-aminothiazole. researchgate.net Alternative synthetic strategies, such as those involving C-H functionalization, can offer different regiochemical outcomes. For instance, palladium-catalyzed C-H alkenylation can be directed to the C5 position of the thiazole ring. researchgate.net

Stereochemical Control:

While the target molecule is achiral, if a chiral substituent were to be introduced, for example, through the reaction of a side chain, stereochemical control would become a significant challenge. For instance, if this compound were used as a scaffold for the synthesis of more complex, biologically active molecules, the introduction of chiral centers would require the use of stereoselective synthetic methods. This could involve the use of chiral auxiliaries, asymmetric catalysts, or the resolution of racemic mixtures.

The study of N-protected amino acid-derived thiazoles highlights how stereochemistry can be incorporated and maintained during thiazole synthesis. ijcce.ac.ir In such cases, the stereochemical integrity of the starting amino acid must be preserved throughout the synthetic sequence.

Chemical Reactivity and Transformation Studies of N Boc N Sem 2 Amino 5 Bromothiazole

Reactivity at the 5-Bromo Position of the Thiazole (B1198619) Ring

The bromine atom at the C5 position of the thiazole ring is a versatile functional group, primarily enabling a wide array of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions under specific conditions, and halogen-metal exchange for subsequent derivatization.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the 5-position of the thiazole ring. The electron-rich nature of the thiazole ring and the reactivity of the C-Br bond make N-Boc-N-sem-2-amino-5-bromothiazole an excellent substrate for these transformations.

Suzuki Coupling: This reaction pairs the 5-bromothiazole (B1268178) derivative with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. The reaction is valued for its mild conditions and tolerance of various functional groups. For 5-bromothiazoles, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used in the presence of a base such as potassium phosphate. nih.gov The synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been successfully achieved via Suzuki coupling, demonstrating the utility of this reaction for halogenated five-membered heterocycles. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 5-bromothiazole and a terminal alkyne. libretexts.orgwikipedia.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgyoutube.com It is a highly efficient method for synthesizing arylalkynes and conjugated enynes. libretexts.org Studies on other 5-bromothiazoles have shown that catalysts like Pd(PPh₃)₄ can be effective, with reactions often run at temperatures around 80 °C to prevent side reactions like the polymerization of the alkyne. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the 5-bromothiazole with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction typically maintains the stereochemistry of the alkene partner. organic-chemistry.org This method has been applied to various aryl halides for C-C bond formation, although it can sometimes require higher temperatures (e.g., 120 °C) to achieve good conversion. researchgate.netnih.gov

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the 5-bromothiazole in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov The preparation of the organozinc reagent often involves transmetalation from a corresponding organolithium or Grignard reagent. youtube.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the 5-bromothiazole with a primary or secondary amine. researchgate.netwikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org This method is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions based on studies of similar 5-bromothiazole systems.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Yield Range |

|---|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 - 120 | Good to Excellent nih.govresearchgate.net |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | RT - 80 | Good researchgate.netresearchgate.net |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | NMP or DMF | 100 - 120 | Moderate to Good researchgate.netorganic-chemistry.org |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | - | THF or Dioxane | RT - 60 | Good to Excellent organic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ or NaOᵗBu | Toluene or Dioxane | 80 - 110 | Good to Excellent researchgate.netresearchgate.net |

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on the thiazole ring is generally challenging. Five-membered heterocyclic rings like thiazole are electron-rich, which makes them inherently poor substrates for attack by nucleophiles. reddit.com Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the protected amino group may not provide sufficient activation to facilitate SₙAr reactions under standard conditions. However, under forcing conditions or with highly potent nucleophiles, substitution may be achievable, though often with lower yields compared to metal-catalyzed methods.

A highly effective strategy for functionalizing the 5-position is through a halogen-metal exchange reaction. wikipedia.org This process typically involves treating the 5-bromothiazole with a strong organometallic base, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C). ias.ac.intcnj.edu This reaction rapidly and cleanly converts the C-Br bond into a C-Li bond, generating a 5-lithiothiazole intermediate. wikipedia.orgrsc.org This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Common electrophiles include:

Proton sources (e.g., H₂O): To replace the bromine with hydrogen.

Aldehydes and Ketones: To form secondary and tertiary alcohols.

Carbon dioxide (CO₂): To install a carboxylic acid group.

Alkyl halides: To introduce alkyl chains.

Disulfides: To form thioethers.

This method's key advantage is its speed and efficiency at low temperatures, which often prevents side reactions with other functional groups present in the molecule. tcnj.edu

Reactivity of the Protected 2-Amino Functionality

The dual protection of the 2-amino group with both Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) groups renders it stable to a wide range of reaction conditions, particularly the nucleophilic and basic conditions often used in the functionalization of the 5-bromo position. The true reactivity of this position is unlocked after deprotection.

The removal of the N-Boc and N-SEM protecting groups is a critical step to enable further reactions at the 2-amino position. The N-Boc group is classically removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in dioxane or methanol. nih.govreddit.com Various other methods, including using catalytic amounts of iron(III) salts, have also been developed for milder deprotection. nih.govcsic.es The SEM group is also typically cleaved under acidic conditions or with fluoride (B91410) ion sources. A single-step deprotection using a strong acid like TFA would likely remove both groups, yielding the hydrochloride or trifluoroacetate (B77799) salt of 2-amino-5-substituted-thiazole.

Once deprotected, the free 2-aminothiazole (B372263) moiety is a versatile nucleophile and a valuable building block. researchgate.netnih.gov It can undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides.

Condensation reactions: Participation in multicomponent reactions to build more complex heterocyclic systems. sciforum.net

The N-Boc group, while primarily serving a protective role, also exerts a significant electronic influence on the thiazole ring. researchgate.net As a carbamate (B1207046), the Boc group is electron-withdrawing through resonance, which decreases the electron density of the thiazole ring. This deactivation effect makes the ring less susceptible to electrophilic aromatic substitution. However, this same electronic pull can subtly influence the reactivity at other positions. For instance, the destabilization of the carbamate by adjacent electron-withdrawing groups can make the Boc group itself more labile to cleavage. nih.gov Furthermore, the steric bulk of the Boc and SEM groups can sterically hinder the approach of reagents to the adjacent positions on the thiazole ring, although this effect is less pronounced for the more distant 5-position.

Chemical Transformations Involving the "N-sem" Moiety

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group for amines, stable to a range of conditions including basic hydrolysis and oxidation researchgate.net. Its removal, however, can be accomplished through several distinct pathways, offering synthetic flexibility. The deprotection of N-SEM groups is often more challenging than that of O-SEM ethers researchgate.net.

Fluoride-Mediated Deprotection: Fluoride ions are the most common agents for SEM group removal. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently employed, often in solvents like tetrahydrofuran (B95107) (THF) rsc.orgnih.gov. The reaction proceeds via attack of the fluoride ion on the silicon atom, initiating a cascade that results in the cleavage of the C-O bond and release of the deprotected amine, formaldehyde (B43269), and ethylene. The rate of deprotection can sometimes be influenced by the degree of vacuum applied when using neat TBAF researchgate.net.

Acid-Catalyzed Deprotection: A variety of acidic conditions can also effect the removal of the N-SEM group. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures are effective researchgate.netnih.govlibretexts.org. Additionally, a range of Lewis acids have been shown to be potent for this transformation. Tin tetrachloride (SnCl₄) at low temperatures has been used for N-SEM deprotection in nucleoside chemistry researchgate.net. Magnesium bromide (MgBr₂) in ether or nitromethane (B149229) is another mild and selective option, particularly useful when acid-sensitive groups are present researchgate.netrsc.org. Boron trifluoride etherate (BF₃·OEt₂) is also a viable reagent for this purpose nih.gov.

One potential complication during the acid-catalyzed deprotection of SEM-protected nitrogen heterocycles is the release of formaldehyde. Under certain conditions, the liberated formaldehyde can participate in side reactions, such as electrophilic aromatic substitution with the parent heterocycle, leading to the formation of undesired byproducts like methylene-bridged dimers nih.gov.

Below is a table summarizing common conditions for N-SEM deprotection, which would be applicable to this compound, though specific optimization would be required.

| Reagent System | Solvent(s) | Temperature | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Most common fluoride source. |

| Cesium fluoride (CsF) | DMF | Elevated Temperature | Alternative fluoride source. |

| Tin(IV) chloride (SnCl₄) | CH₂Cl₂ | 0 °C to Room Temp. | Effective Lewis acid catalyst. researchgate.net |

| Magnesium bromide (MgBr₂) | Ether / Nitromethane | Room Temperature | Mild and selective Lewis acid. rsc.org |

| Boron trifluoride etherate (BF₃·OEt₂) | CH₂Cl₂ | Room Temperature | Common Lewis acid reagent. nih.govnih.gov |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | Room Temperature | Strong acid, may also cleave Boc group. nih.gov |

| Hydrochloric acid (HCl) | Various | Reflux | Harsh conditions, generally not selective. researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Patterns of the Thiazole Core

The reactivity of the thiazole ring in this compound is significantly influenced by its substituents. The 2-amino group (in its protected form) is an electron-donating group, which activates the ring towards electrophilic attack, primarily at the C5 position. However, since this position is occupied by a bromine atom, the reactivity profile is altered.

Reactions at the C5-Position: The carbon-bromine bond at the C5 position is the most common site for chemical transformation on this scaffold. While the bromine atom deactivates the ring towards classical electrophilic aromatic substitution, it is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a widely used reaction for forming C-C bonds by coupling the bromo-thiazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction has been successfully applied to 2-amino-5-bromothiazole derivatives to introduce various aryl and heteroaryl substituents at the C5 position nih.govnih.gov.

Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the bromo-thiazole and an alkene, catalyzed by a palladium complex. This introduces a vinyl substituent at the C5 position.

Sonogashira Coupling: This reaction couples the bromo-thiazole with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst, to install an alkynyl group at the C5 position researchgate.netnih.gov.

The general conditions for these palladium-catalyzed cross-coupling reactions on a 5-bromothiazole core are summarized in the table below.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃, K₃PO₄ | DMF, Toluene, Dioxane | 80-120 °C |

| Heck | Alkene | Pd(PPh₃)₄, Pd(OAc)₂ | Et₃N, K₂CO₃ | NMP, DMF | 100-120 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |

Reactions at the C4-Position: The C4 position of the thiazole ring is generally less reactive than the C5 position in 2-aminothiazoles. Direct electrophilic substitution at C4 is uncommon. However, functionalization at this position can sometimes be achieved through a deprotonation/metalation sequence followed by quenching with an electrophile. The presence of the bulky protecting groups on the 2-amino function and the bromine at C5 might sterically hinder access to the C4-proton, making this approach challenging.

Mechanistic Investigations of Key Reactions of this compound

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be understood from well-established precedents in organic chemistry.

Mechanism of N-SEM Deprotection: The acid-catalyzed deprotection of the N-SEM group is thought to proceed by initial protonation of the ether oxygen atom. This is followed by the elimination of 2-(trimethylsilyl)ethanol (B50070) and the formation of a stabilized N-acyliminium ion. This intermediate is then hydrolyzed by water to release the deprotected amine and formaldehyde.

The fluoride-mediated cleavage follows a different pathway. The fluoride ion attacks the silicon atom, forming a pentacoordinate siliconate intermediate. This triggers an elimination reaction, breaking the Si-C bond and releasing ethene. The resulting alkoxide intermediate then fragments to yield the deprotected amine, formaldehyde, and trimethylsilyl (B98337) fluoride.

Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry and is understood to proceed through three fundamental steps involving the palladium catalyst libretexts.orgnih.gov:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromothiazole ring. This is often the rate-determining step and results in a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) coordinates to the palladium center, typically after activation by a base to form a more nucleophilic boronate species. The organic group from the boron is then transferred to the palladium, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This catalytic cycle provides a robust and predictable framework for understanding the formation of 5-aryl-2-aminothiazole derivatives from this compound.

Synthetic Utility of N Boc N Sem 2 Amino 5 Bromothiazole As a Versatile Building Block

Application in the Construction of Complex Heterocyclic Architectures

N-Boc-2-amino-5-bromothiazole is a key intermediate for the construction of elaborate heterocyclic frameworks. The thiazole (B1198619) ring itself is a prominent feature in many biologically active compounds. The presence of the bromine atom at the C5 position is particularly significant, as it facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of various aryl and heteroaryl substituents, leading to the formation of complex bi-aryl or heteroaryl-aryl structures.

For instance, the Suzuki reaction of 2-amino-5-bromothiazole derivatives with different boronic acids is a powerful method for creating 5-arylthiazoles. nih.gov This methodology is crucial for building molecular complexity and is a cornerstone in the synthesis of various targeted compounds. The Boc-protected amino group ensures that the nucleophilic amine does not interfere with the coupling reaction and can be deprotected later for further functionalization. This controlled, stepwise approach is fundamental to constructing intricate heterocyclic architectures that might otherwise be difficult to access. The reactivity of the protected aminothiazole allows it to be a foundational component in diversity-oriented synthesis, enabling the creation of various heterocyclic systems. frontiersin.org

Role in the Synthesis of Fused Ring Systems and Polycycles

The functional group arrangement in N-Boc-2-amino-5-bromothiazole makes it an excellent precursor for the synthesis of fused heterocyclic systems. Following a cross-coupling reaction to install a suitable substituent at the 5-position, the 2-amino group (after deprotection) can participate in cyclization reactions with electrophilic centers on the newly introduced fragment. This strategy leads to the formation of thiazolo-fused polycyclic structures.

For example, 2-aminobenzothiazoles, which share a similar structural motif, are used as reactants with bis-electrophilic reagents to generate various fused heterocyclic compounds. nih.gov This principle is applicable to N-Boc-2-amino-5-bromothiazole, where the Boc-protected amine and the bromo-substituent can be sequentially manipulated to construct fused rings. Synthetic routes toward pyrazolo[1,5-a]pyrimidines have been developed from aminoazole precursors, highlighting the utility of this class of compounds in building complex fused systems. nih.gov The ability to control the reactivity at both the C2 and C5 positions is key to designing synthetic pathways that lead to the desired polycyclic architecture.

Precursor for the Development of Libraries of Functionalized Thiazole Derivatives

One of the most significant applications of N-Boc-2-amino-5-bromothiazole is in the generation of compound libraries for drug discovery and materials science. aaronchem.com Its bifunctional nature allows for diversification at two distinct points on the thiazole scaffold.

The bromine atom at the C5-position is readily displaced or utilized in cross-coupling reactions. This enables the introduction of a wide array of substituents, as demonstrated in the synthesis of amlexanox (B1666007) analogues where bromo precursors were subjected to palladium-catalyzed reactions to incorporate various groups late in the synthetic sequence. nih.gov

The N-Boc protected amino group at the C2-position can be easily deprotected under acidic conditions. The resulting free amine can then be acylated, alkylated, or used in other condensation reactions to introduce a second point of diversity. This dual-functional handle approach is highly efficient for creating large libraries of related compounds from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies. semanticscholar.org

Table 1: Examples of Functionalization Reactions on the 2-Amino-5-bromothiazole Scaffold

| Position | Reaction Type | Reagents/Conditions | Resulting Structure |

| C5 | Suzuki Coupling | Arylboronic acids, Pd(0) catalyst, base | 5-Aryl-2-aminothiazole |

| C5 | Nucleophilic Substitution | Strong nucleophiles (e.g., amines, thiols) | 5-Amino/Thio-substituted 2-aminothiazole (B372263) |

| C2-NH₂ (after deprotection) | Acylation | Acid chlorides, anhydrides, base | N-Acyl-2-aminothiazole |

| C2-NH₂ (after deprotection) | Condensation | Aldehydes/Ketones | 2-(Imino)thiazole derivatives |

This systematic functionalization allows for the fine-tuning of the physicochemical and biological properties of the resulting thiazole derivatives.

Integration into Total Synthesis Campaigns of Complex Organic Molecules

The structural features of N-Boc-2-amino-5-bromothiazole and related compounds make them important building blocks in the total synthesis of complex natural products and pharmaceuticals. The thiazole moiety is a key component of many biologically active molecules, and having a pre-functionalized, protected version simplifies complex synthetic routes.

A notable example is the synthesis of the anticancer drug Dasatinib. The synthesis of this complex molecule has utilized 2-aminothiazole-5-carboxamide intermediates. semanticscholar.org In some synthetic approaches, N-Boc protection of a 2-aminothiazole-5-carboxylate was a key step before further transformations. semanticscholar.org This highlights the importance of the Boc protecting group strategy in multi-step syntheses.

Furthermore, thiazole-containing units are present in complex natural products like the dolastatins, which are potent microtubule inhibitors. nih.govepa.gov The synthesis of analogues of these compounds often involves the coupling of complex, custom-synthesized amino acid-like fragments, and protected thiazole units can serve as crucial components in these synthetic endeavors. nih.govnih.gov The use of 2-amino-5-bromothiazole monohydrobromide has been reported in the preparation of a key intermediate for a complex propanamide derivative, showcasing its role as a starting material in multi-step synthesis. sigmaaldrich.com

Contribution to the Synthesis of Advanced Materials and Functional Organic Molecules

The utility of N-Boc-2-amino-5-bromothiazole extends beyond pharmaceuticals into the realm of materials science. The 2-amino-5-bromothiazole core is a useful intermediate for creating functional organic molecules like dyestuffs. google.com The extended π-system that can be generated through cross-coupling reactions at the 5-position can impart interesting photophysical properties to the resulting molecules.

While research on this specific building block for molecular electronics or chemosensors is emerging, the synthesis of related N-arylated 2-aminobenzimidazoles has been explored for their non-linear optical (NLO) properties. mdpi.com This suggests that appropriately substituted thiazole derivatives, accessible from N-Boc-2-amino-5-bromothiazole, could also exhibit valuable properties for advanced materials applications. The ability to systematically modify the structure through the two functional handles makes it an attractive platform for developing novel dyes, sensors, and components for molecular electronics. ijcce.ac.ir

Advanced Spectroscopic and Structural Characterization of N Boc N Sem 2 Amino 5 Bromothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a cornerstone technique for probing the solution-state structure and dynamics of N-Boc-N-sem-2-amino-5-bromothiazole. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are essential for unambiguous assignment and conformational analysis.

2-Aminothiazoles can exist in two tautomeric forms: the amino and the imino form. rsc.orgresearchgate.net Generally, 2-aminothiazoles predominantly exist in the amino form. rsc.org Studies on related 2-aminobenzothiazole (B30445) derivatives have also shown the preference for the amino tautomer. researchgate.net For this compound, the presence of the Boc and SEM protecting groups on the exocyclic nitrogen atom locks the molecule in the amino tautomeric form.

The conformational properties of the amino group in similar heterocyclic systems have been studied, revealing that the amino group is often coplanar with the ring system. rsc.org In this compound, the bulky Boc and SEM groups will significantly influence the rotational freedom around the C2-N bond. The steric hindrance between these groups and the thiazole (B1198619) ring will likely lead to a preferred conformation that minimizes these interactions.

Detailed ¹H NMR analysis of the parent compound, 2-amino-5-bromothiazole, shows a characteristic signal for the C4-H proton. chemicalbook.com For this compound, the chemical shifts of the thiazole proton and the protons of the Boc and SEM groups would be of particular interest.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole-H | 7.0 - 7.5 |

| Boc (t-butyl) | 1.4 - 1.6 |

| SEM (-CH₂-O-) | 5.2 - 5.4 |

| SEM (-CH₂-Si-) | 0.9 - 1.1 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Thiazole) | 160 - 165 |

| C4 (Thiazole) | 115 - 120 |

| C5 (Thiazole) | 95 - 100 |

| Boc (C=O) | 150 - 155 |

| Boc (C(CH₃)₃) | 80 - 85 |

| Boc (C(CH₃)₃) | 28 - 30 |

| SEM (-CH₂-O-) | 75 - 80 |

| SEM (-CH₂-Si-) | 17 - 20 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural insights by elucidating the fragmentation pathways of the protonated molecule. nih.gov The fragmentation patterns are characteristic of the molecule's structure and the stability of the resulting fragment ions. For this compound, key fragmentation pathways would likely involve the loss of the protecting groups.

Table 3: Predicted HRMS and Major MS/MS Fragments for [M+H]⁺ of this compound

| Ion | m/z (monoisotopic) | Description |

|---|---|---|

| [C₁₄H₂₅BrN₂O₃SSi+H]⁺ | 423.0560 | Protonated molecule |

| [M+H - C₅H₈O₂]⁺ | 323.0033 | Loss of isobutylene (B52900) and CO₂ (from Boc group) |

| [M+H - C₄H₉]⁺ | 365.9944 | Loss of tert-butyl radical (from Boc group) |

| [M+H - C₆H₁₅Si]⁺ | 305.0934 | Loss of trimethylsilylethyl group (from SEM group) |

The study of fragmentation pathways of related compounds, such as α-aminophosphonates, has demonstrated the utility of MS/MS in confirming the structure of complex molecules. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The crystal structure would reveal the planarity of the thiazole ring and the orientation of the bulky N-Boc and N-sem substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding or halogen bonding involving the bromine atom, which can influence the crystal packing, would also be elucidated. researchgate.net While this compound itself is not chiral, X-ray crystallography is a powerful tool for determining the absolute stereochemistry of chiral derivatives. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound. iosrjournals.orgnih.gov Each functional group exhibits characteristic vibrational frequencies, providing a molecular fingerprint.

The FT-IR and Raman spectra would be expected to show characteristic bands for the C=O stretching of the Boc group, the C-N and C-S stretching of the thiazole ring, and the various C-H bending and stretching modes of the alkyl groups. iosrjournals.orgresearchgate.net Comparison of the experimental spectra with theoretical calculations, often performed using density functional theory (DFT), can aid in the precise assignment of the vibrational modes. researchgate.netnih.govresearchgate.net

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Boc (C=O) | Stretching | 1700 - 1750 |

| Thiazole Ring | C=N Stretching | 1600 - 1650 |

| Thiazole Ring | C-S Stretching | 600 - 700 |

| SEM (Si-C) | Stretching | 800 - 900 |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.gov The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λₘₐₓ) is related to the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the thiazole ring. researchgate.net The presence of the amino group and the bromine atom as substituents on the thiazole ring will influence the energy of these transitions and thus the λₘₐₓ. researchgate.net The electronic structure of 2-aminothiazole (B372263) and its derivatives has been a subject of interest to understand their properties. nih.gov

Table 6: Predicted UV-Vis Absorption Data for this compound

| Solvent | λₘₐₓ (nm) | Transition |

|---|---|---|

| Ethanol | 250 - 270 | π → π* |

Conclusion and Future Research Directions on N Boc N Sem 2 Amino 5 Bromothiazole

Summary of Key Research Findings and Methodological Advancements

No specific research findings or methodological advancements for the synthesis or application of N-Boc-N-sem-2-amino-5-bromothiazole have been published. Research has focused on the synthesis and reactions of 2-amino-5-halothiazoles and their mono-protected derivatives. semanticscholar.orgjocpr.com

Identification of Remaining Challenges in the Chemistry of this compound

Without any established chemistry for this specific compound, it is not possible to identify remaining challenges. Hypothetical challenges would include the selective introduction of two different protecting groups and their orthogonal removal, but these are general considerations in protecting group chemistry and not specific findings related to this compound.

Emerging Research Avenues and Untapped Synthetic Potential

There are no documented emerging research avenues or discussions of the synthetic potential for this compound. The potential would theoretically lie in its use as an intermediate where the differential removal of Boc and SEM groups allows for sequential reactions, but this remains speculative.

Prospects for the Development of Novel Chemical Entities from this compound

The prospect of developing novel chemical entities is entirely dependent on the successful synthesis and demonstrated utility of this specific building block, for which there is currently no data.

Broader Impact and Future Outlook in Contemporary Organic Synthesis

The compound currently has no impact on contemporary organic synthesis due to the lack of its reported synthesis or use.

Q & A

Q. What are the optimal synthetic routes for N-Boc-N-sem-2-amino-5-bromothiazole to maximize yield and purity in academic settings?

Methodological Answer: Synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to protect the amine group while introducing the bromothiazole moiety. A stepwise approach is recommended:

Boc Protection : React 2-amino-5-bromothiazole with di-tert-butyl dicarbonate under anhydrous conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Characterization : Confirm via H/C NMR and FT-IR to verify Boc-group incorporation and absence of side products .

Critical factors include strict moisture control and stoichiometric precision to avoid deprotection or over-substitution .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Stability assays should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures.

- Hydrolytic Stability : Incubate in aqueous buffers (pH 4–9) at 25°C/40°C, monitoring degradation via HPLC at 24/48/72-hour intervals .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track changes using UV spectroscopy.

Documentation of degradation products (e.g., free amine or thiazole ring opening) is critical for optimizing storage protocols (e.g., inert atmosphere, -20°C) .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (DMSO-d6) should show peaks for Boc-protected amine (~1.4 ppm, singlet for tert-butyl) and aromatic protons (~7.5–8.0 ppm for thiazole) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] with isotopic pattern matching bromine (1:1 for Br/Br) .

- Elemental Analysis : Validate C, H, N, S, and Br content against theoretical values (deviation <0.3%) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .

- Assay Design : Use fluorescence-based or colorimetric kits (e.g., ATPase/GST activity) with IC determination via dose-response curves (1 nM–100 µM).

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and Boc-deprotected analogs to isolate the role of the Boc group .

- Data Validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for anticancer activity?

Methodological Answer:

- Derivatization : Introduce substituents at the 5-bromo position (e.g., aryl, alkyl) or modify the Boc group (e.g., Fmoc, Cbz) .

- In Silico Screening : Perform molecular docking (AutoDock Vina) against validated targets (e.g., EGFR, BRAF) using PubChem-derived SMILES/InChI .

- Biological Testing : Prioritize derivatives with <50 nM binding affinity for in vitro cytotoxicity assays (MTT/WST-1 on cancer cell lines) .

Q. How should researchers address contradictions in spectral data or biological activity results for this compound?

Methodological Answer:

- Spectral Discrepancies : Cross-validate using alternative solvents (CDCl3 vs. DMSO-d6) or 2D NMR (HSQC, COSY) to resolve overlapping peaks .

- Biological Variability : Audit cell line authenticity (STR profiling) and confirm compound stability in assay media via LC-MS .

- Statistical Reconciliation : Apply Grubbs’ test to identify outliers and repeat experiments with fresh batches to rule out synthesis lot variability .

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states for Suzuki-Miyaura couplings (B3LYP/6-31G* basis set) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring .

- Validation : Compare predicted reaction outcomes (e.g., Pd-catalyzed arylations) with experimental yields to refine models .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Bioorg Med Chem) over vendor-supplied data .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and compound disposal .

- Open Science : Deposit spectral data in public repositories (e.g., PubChem) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.